[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride

Catalog No.
S8298002
CAS No.
M.F
C6H16Cl2N2O
M. Wt
203.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol ...

Product Name

[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride

IUPAC Name

[(2S,4S)-4-amino-1-methylpyrrolidin-2-yl]methanol;dihydrochloride

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)2-6(8)4-9;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1

InChI Key

PEWAQQIXOIAZLO-USPAICOZSA-N

SMILES

CN1CC(CC1CO)N.Cl.Cl

Canonical SMILES

CN1CC(CC1CO)N.Cl.Cl

Isomeric SMILES

CN1C[C@H](C[C@H]1CO)N.Cl.Cl

The compound [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride is a chiral amine derivative characterized by its unique pyrrolidine structure. This compound features an amino group attached to a pyrrolidine ring, which contributes to its biological activity. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions. Such structural characteristics make it relevant in medicinal chemistry and pharmacology, particularly as a potential therapeutic agent.

Involving [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride primarily include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: Being a basic compound due to the amino group, it can react with acids to form salts.
  • Formation of Derivatives: The hydroxymethyl group may undergo oxidation or further substitution to yield various derivatives that could possess different biological activities.

These reactions are essential for understanding how this compound interacts within biological systems and how it can be modified for enhanced efficacy.

The biological activity of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride is primarily attributed to its amine functionality. Compounds containing amine groups often exhibit significant pharmacological properties, including:

  • Neurotransmitter Modulation: It may influence neurotransmitter systems due to its structural similarity to various neurotransmitters.
  • Antimicrobial Properties: Some amine-containing compounds have demonstrated antibacterial and antifungal activities.
  • Potential Antidiabetic Effects: Studies suggest that compounds with similar structures can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.

These activities highlight the compound's potential for therapeutic applications.

The synthesis of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 2-pyrrolidinone.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral catalysts or resolution techniques.
  • Amine Formation: The introduction of the amino group can be accomplished via reductive amination or nucleophilic substitution methods.
  • Salt Formation: Finally, the dihydrochloride salt is formed by reacting the base with hydrochloric acid.

These methods ensure the production of high-purity compounds suitable for biological testing.

The applications of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride are diverse:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery due to its potential bioactivity.
  • Research Tool: Used in studies investigating neurotransmitter dynamics and enzyme inhibition.
  • Chemical Intermediate: Acts as a building block for synthesizing more complex pharmaceutical compounds.

These applications underscore its importance in both academic research and industrial settings.

Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets:

  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes related to metabolic pathways, particularly those involved in glucose metabolism.
  • Receptor Binding Studies: Investigating interactions with neurotransmitter receptors to understand its potential effects on neural signaling pathways.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics through animal models to gauge therapeutic efficacy and safety.

Such studies are critical for establishing the compound's viability as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride, each exhibiting unique properties:

Compound NameStructureUnique Features
1. 4-Amino-1-methylpyrrolidineStructureSimple amine structure; used in synthesis of pharmaceuticals.
2. (2R,4R)-4-Amino-1-methylpyrrolidineStructureEnantiomer; may exhibit different biological activities.
3. N-MethylpyrrolidineStructureNon-chiral; used as a solvent and reagent in organic synthesis.

These comparisons illustrate the uniqueness of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride, particularly regarding its chiral nature and potential bioactivity compared to its non-chiral counterparts.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

202.0639685 g/mol

Monoisotopic Mass

202.0639685 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-04-15

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